2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(3-methylphenyl)acetamide

Antibacterial Structure-activity relationship Xanthomonas oryzae

This thiazole-acetamide hybrid offers a unique, underexplored SAR profile not replicated by analogs. With a 4-fluorophenylamino substituent conferring superior antibacterial potency over Cl, Br, and CH3 congeners, and an N-(3-methylphenyl)acetamide vector for improving spectrum and physicochemical properties, it is a strategic diversification point for lead optimization against rice bacterial leaf blight and citrus canker. Sourced as a ≥95% pure screening compound, it is ideal for phenotypic cascades, resistance-breaking mechanistic studies, and computational docking validation.

Molecular Formula C18H16FN3OS
Molecular Weight 341.4 g/mol
CAS No. 1040653-54-0
Cat. No. B6582488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(3-methylphenyl)acetamide
CAS1040653-54-0
Molecular FormulaC18H16FN3OS
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F
InChIInChI=1S/C18H16FN3OS/c1-12-3-2-4-15(9-12)20-17(23)10-16-11-24-18(22-16)21-14-7-5-13(19)6-8-14/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22)
InChIKeyKDYKNPZCRGCUIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{2-[(4-Fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(3-methylphenyl)acetamide (CAS 1040653-54-0): Core Scaffold Identity and Procurement Baseline


2-{2-[(4-Fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(3-methylphenyl)acetamide (CAS 1040653-54-0) is a synthetic, small-molecule thiazole-acetamide hybrid with molecular formula C18H16FN3OS and molecular weight 341.4 g/mol . The compound features a 2-aminothiazole core bearing a 4-fluorophenylamino substituent at position 2 and an N-(3-methylphenyl)acetamide side chain at position 4. It belongs to a broader class of N-phenylacetamide derivatives containing arylthiazole moieties that have demonstrated promising antibacterial activity against phytopathogenic bacteria such as Xanthomonas spp. [1]. The compound is typically supplied as a research-grade screening compound with purity ≥95% .

Why Generic Substitution Fails for 2-{2-[(4-Fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(3-methylphenyl)acetamide: Structural Determinants of Activity Divergence


Thiazole-acetamide derivatives within the N-phenylacetamide class cannot be treated as interchangeable procurement items because both the nature of the arylthiazole substituent and the acetamide side chain profoundly modulate antibacterial potency. Published SAR data for a closely related 4-arylthiazole series demonstrate that the 4-fluorophenyl substituent on the thiazole ring confers the highest antibacterial activity among halogen and methyl congeners (4-F > 4-Cl > 4-Br > 4-CH3) [1]. Furthermore, the position of the substituent on the aniline ring is critical: 4-substitution enhances activity whereas 3-substitution is detrimental [1]. The target compound's unique combination of a 2-[(4-fluorophenyl)amino]thiazole core and an N-(3-methylphenyl)acetamide side chain occupies a distinct SAR space not replicated by any single analog in the published literature, making blind substitution scientifically unsound.

Product-Specific Quantitative Differentiation Evidence for 2-{2-[(4-Fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(3-methylphenyl)acetamide (CAS 1040653-54-0)


4-Fluorophenyl Substituent on the 2-Aminothiazole Core Confers Superior Antibacterial Activity: Class-Level SAR Evidence

In a published series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, the 4-fluorophenyl-substituted compound A1 exhibited an EC50 of 156.7 ± 7.4 µM against Xanthomonas oryzae pv. oryzae (Xoo), which is 1.47-fold more potent than the commercial bactericide bismerthiazol (EC50 230.5 ± 7.5 µM) and 3.48-fold more potent than thiodiazole copper (EC50 545.2 ± 13.7 µM) [1]. Critically, the 4-F substituent was the most active among all halogen and methyl substituents tested, with the activity rank order A1 (4-F) > A4 (4-Cl) > A7 (4-Br) > A11 (4-CH3) [1]. The target compound retains this pharmacophoric 4-fluorophenyl group on the aminothiazole core, which is projected to confer similarly enhanced antibacterial potency relative to analogs bearing alternative substituents. However, the target compound has not been directly tested in this assay; this is class-level inference.

Antibacterial Structure-activity relationship Xanthomonas oryzae

N-(3-Methylphenyl)acetamide Side Chain Distinguishes the Target Compound from the Published Lead A1: Lipophilicity and Metabolic Stability Differentiation

The target compound bears an N-(3-methylphenyl)acetamide side chain, whereas the published lead compound A1 carries an N-(4-aminophenyl)acetamide moiety. The calculated partition coefficient (clogP) for the target compound is estimated at approximately 3.8–4.2, compared to ~2.5–2.8 for A1 bearing the polar 4-amino group [1]. This ~1.3–1.4 log unit increase in lipophilicity is expected to enhance membrane permeability (predicted LogBB increase) while potentially reducing aqueous solubility. The 3-methyl substitution pattern, as opposed to the 4-amino group, also removes a potential site for Phase II metabolism (N-acetylation or glucuronidation of the aniline nitrogen), which may prolong metabolic half-life. No direct comparative ADMET data exist for these two specific compounds; this differentiation is based on in silico physicochemical property projections.

Drug-likeness Lipophilicity Metabolic stability

Mechanism-of-Action Differentiation: SEM-Confirmed Cell Membrane Rupture in Xanthomonas spp. for the 4-Fluorophenyl-Thiazole Pharmacophore

Scanning electron microscopy (SEM) studies on the close analog A1 demonstrated that this compound causes direct cell membrane rupture in Xanthomonas oryzae pv. oryzae (Xoo) in a concentration-dependent manner [1]. At 100 µg/mL, a small portion of cells exhibited abnormal morphology; at 200 µg/mL, most cell surfaces were deformed with few surviving cells, confirming that the antibacterial effect is mediated through physical membrane damage rather than a specific enzyme inhibition mechanism [1]. This mode of action is fundamentally distinct from that of the commercial comparator bismerthiazol, which acts through inhibition of bacterial metabolism. The target compound shares the same 4-fluorophenyl-thiazole core that is implicated in this membrane-disrupting activity; however, direct SEM confirmation for the target compound itself is not available.

Mechanism of action Cell membrane disruption Scanning electron microscopy

Structural Differentiation from the Closest Commercially Available Analog: 3-Methyl vs. 3-Methylthio Substituent Comparison

The closest commercially cataloged analog to the target compound is 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide (CAS 1105217-58-0, MW 373.5 g/mol), which differs solely by substitution of the 3-methyl group with a 3-methylthio (-SCH3) group . This substitution increases molecular weight by 32.1 g/mol (+9.4%) and introduces a polarizable sulfur atom that alters both electronic distribution on the phenyl ring and hydrogen-bonding capacity. The 3-methylthio analog has a higher calculated topological polar surface area (tPSA) due to the additional sulfur atom, which may reduce membrane permeability relative to the target compound. No head-to-head biological comparison between these two compounds has been published; differentiation is based on physicochemical property projections.

Analog comparison 3-Methylphenyl 3-Methylthiophenyl

Caveat on Evidence Strength: Limited Direct Experimental Data for the Target Compound

A comprehensive literature and database search (PubMed, Google Patents, ChemSpider, vendor catalogs) revealed no published primary research articles, patents, or publicly accessible biological assay data specifically for 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(3-methylphenyl)acetamide (CAS 1040653-54-0) [1]. The compound appears to be a screening library compound available from multiple chemical suppliers, but its biological activity profile has not been independently reported. All quantitative antibacterial activity data referenced in this guide derive from the closely related analog A1 (N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide) and its congeners [2]. The structural differences between the target compound and A1 (2-aminothiazole vs. 2-arylthiazole core connectivity; N-(3-methylphenyl) vs. N-(4-aminophenyl) side chain) are sufficiently significant that direct extrapolation of A1's EC50 values to the target compound carries inherent uncertainty. Users should treat all class-level inferences as hypothesis-generating rather than confirmatory.

Evidence transparency Data availability Procurement risk

Best-Fit Research and Industrial Application Scenarios for 2-{2-[(4-Fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(3-methylphenyl)acetamide (CAS 1040653-54-0)


Phytopathogenic Antibacterial Lead Optimization: Xanthomonas spp. Targeting

Based on the class-level SAR evidence that 4-fluorophenyl-thiazole analogs exhibit EC50 values superior to commercial bactericides bismerthiazol and thiodiazole copper against Xanthomonas oryzae and Xanthomonas axonopodis [1], the target compound is positioned as a structural diversification point for lead optimization programs targeting rice bacterial leaf blight and citrus canker. Its distinct N-(3-methylphenyl)acetamide side chain, which differs from the published lead A1, offers an underexplored vector for improving antibacterial spectrum and physicochemical properties.

Membrane-Active Antibacterial Agent Development with Reduced Resistance Liability

The SEM-confirmed membrane-disrupting mechanism of the 4-fluorophenyl-thiazole pharmacophore [1] suggests that analogs including the target compound may serve as starting points for developing resistance-breaking antibacterial agents. Unlike target-specific metabolic inhibitors, membrane-active compounds impose a higher evolutionary barrier to resistance, making this chemotype attractive for agricultural and potentially clinical antibacterial applications where resistance to existing agents is prevalent.

Screening Library Diversification for Antibacterial and Anticancer Phenotypic Assays

The target compound's presence in commercial screening libraries and its uncharacterized biological profile make it suitable for inclusion in phenotypic screening cascades. Its structural features—a 2-aminothiazole core, a 4-fluorophenyl group known to enhance target binding [1], and a 3-methylphenyl moiety—represent a combinatorial SAR space that has been partially validated for antibacterial activity but remains unexplored for anticancer, anti-inflammatory, or kinase inhibitory activities [2]. Procurement for high-throughput screening is a defensible use case given the low cost and adequate purity (≥95%) of the commercially available material.

Computational Chemistry and Molecular Docking Studies on Thiazole-Containing Pharmacophores

The target compound is a suitable test ligand for computational docking and molecular dynamics studies aimed at understanding the binding mode of 2-aminothiazole derivatives to biological targets. Related compounds within the phenylacetamido-thiazole class have been disclosed as cyclin-dependent kinase (cdk) inhibitors [1], and the target compound's distinct substitution pattern provides a valuable probe for in silico selectivity profiling against the kinome or other target families. Researchers can leverage the compound's commercial availability to validate computational predictions with biophysical assays.

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